molecular formula C8H4BrClN2 B1447076 4-Bromo-1-chloro-2,7-naphthyridine CAS No. 1588569-14-5

4-Bromo-1-chloro-2,7-naphthyridine

Cat. No. B1447076
M. Wt: 243.49 g/mol
InChI Key: LHGSESNVOYYPHA-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Synthesis Analysis

  • Multicomponent Reactions (MCR) : Trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .
  • Friedländer Approach : Green strategies have been employed for the synthesis of 1,8-naphthyridines using the Friedländer approach .
  • Hydroamination of Terminal Alkynes Followed by Friedländer Cyclization : This method yields 1,8-naphthyridines .
  • Metal-Catalyzed Synthesis : Metal-catalyzed reactions have been explored for constructing these heterocycles .
  • Ring Expansion Reaction : The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation produces 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Molecular Structure Analysis

The molecular formula of 4-bromo-1-chloro-2,7-naphthyridine is C8H4BrClN2. Its 1H NMR spectrum reveals characteristic peaks corresponding to its structure .


Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 leads to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones via cycloaddition and ring expansion with rearrangement .

Scientific Research Applications

  • Medicinal Chemistry

    • Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
    • They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
    • The synthesis of naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
    • The results of these applications are diverse, depending on the specific naphthyridine derivative and its biological target .
  • Synthesis of Functionalized Compounds

    • 4-Bromo compounds, like “4-Bromo-1-chloro-2,7-naphthyridine”, can be used as reactants in various chemical reactions .
    • These reactions include the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .
    • They can also be used in the synthesis of 1,4’-bipyrazoles .
    • The outcomes of these reactions are functionalized compounds that can be used in further chemical transformations or biological studies .
  • Synthesis of N-Alkylsubstituted 1,5-Naphthyridines

    • Alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
    • This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
    • The outcome of this reaction is a series of N-alkylsubstituted 1,5-naphthyridines, which can be used in further chemical transformations or biological studies .
  • Biological Activities of 1,6-Naphthyridines

    • 1,6-Naphthyridines, a class of compounds related to “4-Bromo-1-chloro-2,7-naphthyridine”, are pharmacologically active .
    • They have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
    • The specific methods of application and experimental procedures would depend on the specific biological target and the context of the study .
  • Synthesis of Metal Complexes

    • 1,5-Naphthyridines can form metal complexes .
    • These complexes can be synthesized through various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains .
    • The outcomes of these reactions are metal complexes that can be used in further chemical transformations or biological studies .
  • Material Science

    • 4-Bromo-1-chloro-2,7-naphthyridine could potentially be used in the field of material science .
    • It could be used in the synthesis of new materials with unique properties .
    • The specific methods of application and experimental procedures would depend on the specific material being synthesized and the context of the study .

Safety And Hazards

  • Warning : Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-chloro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGSESNVOYYPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2,7-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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